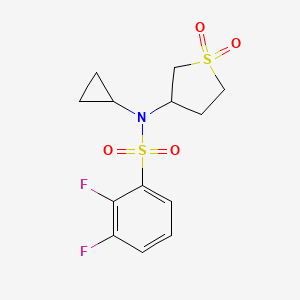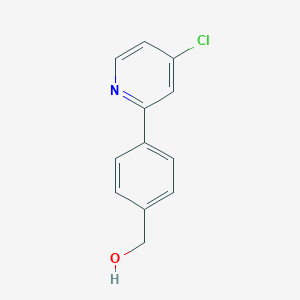![molecular formula C10H7N5O2S B7553220 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile](/img/structure/B7553220.png)
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile, also known as MNTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of various physiological processes.
Mechanism of Action
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile inhibits sGC by binding to the heme group of the enzyme. The heme group is a prosthetic group that is essential for the function of sGC. 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile binds to the heme group and prevents the conversion of GTP to cGMP. This inhibition leads to a decrease in the levels of cGMP, which is an important second messenger in various physiological processes. The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been extensively studied, and its specificity for sGC has been confirmed.
Biochemical and Physiological Effects:
The inhibition of sGC by 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has various biochemical and physiological effects. In the cardiovascular system, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been shown to decrease blood pressure and inhibit platelet aggregation. In the respiratory system, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been shown to relax airway smooth muscle and inhibit inflammation. In the nervous system, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been shown to have neuroprotective effects and inhibit neuroinflammation. In the gastrointestinal system, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been shown to inhibit gastric acid secretion and protect against gastric injury. These effects are mediated by the decrease in cGMP levels caused by the inhibition of sGC by 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile.
Advantages and Limitations for Lab Experiments
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has several advantages for lab experiments. It is a highly specific inhibitor of sGC, which allows for the study of the function of sGC without interfering with other physiological processes. It is also a potent inhibitor, which allows for the study of the effects of sGC inhibition at low concentrations. However, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has some limitations for lab experiments. It is a relatively unstable compound, which requires careful handling and storage. It is also a toxic compound, which requires appropriate safety measures to be taken.
Future Directions
There are several future directions for the study of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile. One direction is the development of more stable and less toxic analogs of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile. Another direction is the study of the effects of sGC inhibition by 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile in different disease models, such as hypertension, asthma, and neurodegenerative diseases. The combination of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile with other inhibitors or drugs could also be explored to enhance its therapeutic potential. Finally, the development of new methods for the delivery of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile to specific tissues or cells could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile is a potent inhibitor of sGC that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has the potential to be developed into a therapeutic agent for various diseases, and its study could lead to a better understanding of the function of sGC in physiological processes.
Synthesis Methods
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile involves the reaction of 5-nitro-2-thiophenecarbonitrile with 5-methyl-4H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at a suitable temperature and for a suitable period of time. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile has been widely used in scientific research as a tool to study the function of sGC. sGC is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger in various physiological processes. 2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-5-nitrobenzonitrile inhibits sGC by binding to the heme group and preventing the conversion of GTP to cGMP. This inhibition has been shown to have various effects on different physiological systems, which we will discuss in the following sections.
properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S/c1-6-12-10(14-13-6)18-9-3-2-8(15(16)17)4-7(9)5-11/h2-4H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUHIZPQCPXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-4-phenoxybenzamide](/img/structure/B7553137.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)

![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7553185.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)


![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)
![(2,5-Dimethoxyphenyl)-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7553239.png)
![[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]-[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanone](/img/structure/B7553247.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)